molecular formula C26H23NO5 B15127946 (4S)-Fmoc-4-phenoxy-D-proline

(4S)-Fmoc-4-phenoxy-D-proline

Cat. No.: B15127946
M. Wt: 429.5 g/mol
InChI Key: DGFDLAYDYAXDTJ-UHFFFAOYSA-N
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Description

(4S)-Fmoc-4-phenoxy-D-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a phenoxy substituent on the proline ring. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-Fmoc-4-phenoxy-D-proline typically involves the following steps:

    Protection of the amino group: The amino group of D-proline is protected using the Fmoc group. This is achieved by reacting D-proline with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the phenoxy group: The phenoxy group is introduced via a nucleophilic substitution reaction. This involves reacting the Fmoc-protected D-proline with a phenol derivative in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk protection: Large quantities of D-proline are reacted with Fmoc chloride in industrial reactors.

    Phenoxy substitution: The phenoxy group is introduced using automated systems to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

(4S)-Fmoc-4-phenoxy-D-proline undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Substitution: Phenol derivatives and bases such as sodium hydride.

    Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the desired transformation.

Major Products

The major products formed from these reactions include deprotected proline derivatives and substituted phenoxy compounds.

Scientific Research Applications

(4S)-Fmoc-4-phenoxy-D-proline has a wide range of applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: The compound is used in the development of peptide-based drugs.

    Biological Studies: It is used to study protein-protein interactions and enzyme mechanisms.

    Industrial Applications: The compound is used in the production of various biochemical reagents and materials.

Mechanism of Action

The mechanism of action of (4S)-Fmoc-4-phenoxy-D-proline involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once incorporated, the Fmoc group is removed, allowing the proline residue to participate in the formation of peptide bonds. The phenoxy group can influence the conformation and stability of the resulting peptides.

Comparison with Similar Compounds

Similar Compounds

    (4S)-Fmoc-4-hydroxy-D-proline: Similar structure but with a hydroxy group instead of a phenoxy group.

    (4S)-Fmoc-4-methoxy-D-proline: Contains a methoxy group instead of a phenoxy group.

    (4S)-Fmoc-4-ethyl-D-proline: Features an ethyl group in place of the phenoxy group.

Uniqueness

(4S)-Fmoc-4-phenoxy-D-proline is unique due to the presence of the phenoxy group, which can enhance the stability and conformation of peptides. This makes it particularly useful in the synthesis of complex peptides and proteins.

Properties

Molecular Formula

C26H23NO5

Molecular Weight

429.5 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C26H23NO5/c28-25(29)24-14-18(32-17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)

InChI Key

DGFDLAYDYAXDTJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=CC=C5

Origin of Product

United States

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